n-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine
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Overview
Description
N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine is a compound that features a pyridine ring fused with a thiazole ring, connected to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring, followed by nucleophilic substitution reactions to introduce the pyridine and amine groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyridine or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .
Scientific Research Applications
N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine also contain the pyridine ring and have significant biological roles
Uniqueness
N-((2-(Pyridin-3-yl)thiazol-5-yl)methyl)propan-2-amine is unique due to its specific combination of the pyridine and thiazole rings with the propan-2-amine group, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H15N3S |
---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
N-[(2-pyridin-3-yl-1,3-thiazol-5-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H15N3S/c1-9(2)14-7-11-8-15-12(16-11)10-4-3-5-13-6-10/h3-6,8-9,14H,7H2,1-2H3 |
InChI Key |
JUMDNXCMMACPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CN=C(S1)C2=CN=CC=C2 |
Origin of Product |
United States |
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